2-((2-fluorobenzyl)thio)-4-oxo-3-phenethyl-N-propyl-3,4-dihydroquinazoline-7-carboxamide
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Overview
Description
2-((2-fluorobenzyl)thio)-4-oxo-3-phenethyl-N-propyl-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C27H26FN3O2S and its molecular weight is 475.58. The purity is usually 95%.
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Scientific Research Applications
Cytotoxic Activity
A study by Bu et al. (2001) on similar quinazoline derivatives, specifically 7-oxo-7H-dibenz[f,ij]isoquinolines and 7-oxo-7H-benzo[e]perimidines, revealed their significant cytotoxic activity. The research emphasized the role of these compounds in inhibiting tumor growth, especially against colon 38 tumors in mice, suggesting potential applications in cancer therapy (Bu, Deady, Finlay, Baguley, & Denny, 2001).
Synthesis of Combinatorial Libraries
Ivachtchenko et al. (2003) developed a liquid-phase synthesis for combinatorial libraries of quinazoline derivatives. The study highlights the versatility of these compounds for creating diverse molecular libraries, which can be useful in drug discovery and development (Ivachtchenko, Kovalenko, & Drushlyak, 2003).
Antimicrobial Studies
Patel and Patel (2010) conducted a study on fluoroquinolone-based 4-thiazolidinones, related to quinazoline derivatives. Their research showed that these compounds possess antimicrobial properties, indicating potential applications in developing new antibacterial and antifungal agents (Patel & Patel, 2010).
Molecular Docking and Structural Analysis
El-Azab et al. (2016) performed a detailed molecular docking and structural analysis of a quinazoline derivative. Their study provided insights into the molecular interactions and potential binding affinities of these compounds, which could be crucial in designing drugs targeting specific biological receptors (El-Azab, Mary, Panicker, Abdel-Aziz, El-Sherbeny, & Alsenoy, 2016).
Mechanism of Action
Mode of Action
Based on its structural similarity to other quinazoline derivatives, it may interact with its targets through a variety of mechanisms, including hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Quinazoline derivatives are known to interact with various biochemical pathways, depending on their specific targets .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Result of Action
Some quinazoline derivatives have been shown to exhibit antifungal activity, suggesting that this compound may also have similar effects .
Properties
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-4-oxo-3-(2-phenylethyl)-N-propylquinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O2S/c1-2-15-29-25(32)20-12-13-22-24(17-20)30-27(34-18-21-10-6-7-11-23(21)28)31(26(22)33)16-14-19-8-4-3-5-9-19/h3-13,17H,2,14-16,18H2,1H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHTZNRQJFAUUDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC=CC=C3F)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.